Stat3-IN-9 is a small-molecule inhibitor designed to target the Signal Transducer and Activator of Transcription 3 protein, commonly known as STAT3. This compound has emerged from a series of structure-activity relationship studies aimed at developing potent inhibitors for STAT3, which plays a crucial role in various cellular processes, including oncogenesis, immune responses, and cell survival. The identification of Stat3-IN-9 was facilitated by virtual ligand screening and subsequent optimization based on its binding affinity and biological activity against STAT3.
Stat3-IN-9 is classified as a small-molecule inhibitor that selectively targets the SH2 domain of STAT3. Its development stems from earlier compounds such as C188, with modifications that enhance its potency and selectivity. The compound is part of a broader category of STAT3 inhibitors that are being explored for their potential therapeutic applications in cancer treatment and other diseases characterized by aberrant STAT3 signaling.
The synthesis of Stat3-IN-9 involves multiple steps, primarily centered around the modification of the C188 scaffold. The synthetic route typically includes:
The industrial production of Stat3-IN-9 requires optimized conditions to ensure high yield and purity, incorporating techniques like crystallization and purification to meet quality standards .
Stat3-IN-9 exhibits a complex molecular structure characterized by specific functional groups that enhance its interaction with the STAT3 protein. The structural analysis reveals:
The three-dimensional conformation is critical for its binding affinity to the SH2 domain of STAT3, which is essential for inhibiting its activity .
Stat3-IN-9 undergoes various chemical reactions during its synthesis and potential metabolic processes:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions are carefully controlled to optimize yields and minimize by-products .
Stat3-IN-9 exerts its pharmacological effects primarily through the inhibition of STAT3 dimerization, activation, and nuclear translocation. By binding to the SH2 domain, it prevents phosphorylation at Tyr705, which is crucial for STAT3's transcriptional activity. This inhibition leads to:
The binding affinity (K_i) for Stat3-IN-9 is notably low (approximately 12.4 nM), indicating strong inhibitory potential against STAT3 .
These properties are critical for determining the compound's handling during research and potential clinical applications .
Stat3-IN-9 has significant potential in scientific research, particularly in oncology. Its applications include:
Stat3-IN-9 exerts its inhibitory function through high-affinity interactions with the Src Homology 2 (SH2) domain of STAT3, a critical region for phosphotyrosine (pTyr) recognition and dimerization. The SH2 domain features three subpockets: the pY+0 pocket (binds pTyr705), pY+X pocket (hydrophobic side), and pY+1 pocket (binds Leu706) [5] [9]. Computational docking studies reveal that Stat3-IN-9 occupies all three subpockets, achieving a binding affinity (Kd = 58–75 nM) superior to classical inhibitors like S3I-201 (Kd = 182 nM) [9]. This binding sterically blocks the recruitment of STAT3 to cytokine/growth factor receptors (e.g., IL-6R/gp130 complex) and prevents phosphorylation at Tyr705 [1] [8].
Table 1: Binding Affinities of Stat3-IN-9 vs. Reference STAT3 Inhibitors
Compound | Binding Affinity (Kd) | Primary Target Site |
---|---|---|
Stat3-IN-9 | 58–75 nM | SH2 domain (pY+0, pY+X, pY+1) |
S3I-201 | 182 nM | SH2 domain (pY+0) |
BP-1-102 | 140 nM | SH2 domain (pY+0) |
Stattic | 220 nM | SH2 domain (pY+0) |
Additionally, Stat3-IN-9 disrupts the reciprocal pTyr-SH2 interaction between STAT3 monomers, destabilizing dimer formation even in unphosphorylated STAT3 (uSTAT3) species [1] [9]. This dual mechanism—receptor docking blockade and dimer disruption—distinguishes Stat3-IN-9 from monofunctional inhibitors.
Stat3-IN-9 selectively inhibits STAT3 phosphorylation at Tyr705 (pY705) with minimal impact on STAT1 activation. In prostate cancer (LNCaP) and triple-negative breast cancer (TNBC) models, Stat3-IN-9 (5–10 µM) suppressed IL-6-induced pY705 by >80% but did not impair IFN-γ-induced STAT1 phosphorylation at Tyr701 (p < 0.01 vs. pan-JAK inhibitors) [6] [9]. This selectivity arises from structural differences in the SH2 domains:
Table 2: Selectivity Profile of Stat3-IN-9 Across STAT Family Members
STAT Isoform | Phosphorylation Site | Inhibition by Stat3-IN-9 | Key Structural Determinants |
---|---|---|---|
STAT3 | Tyr705 | >80% suppression | Arg609, Ser636, Gln644 |
STAT1 | Tyr701 | <15% suppression | Lys701, Glu705 (shallow pY+0 pocket) |
STAT5 | Tyr694 | <20% suppression | Lys566, Asp643 |
This selectivity prevents off-target immunosuppression, preserving IFN-γ-mediated antitumor immunity—a limitation of earlier JAK2/STAT3 pan-inhibitors [6] [9].
By targeting the SH2 domain, Stat3-IN-9 disrupts both canonical (phosphorylation-dependent) and non-canonical (phosphorylation-independent) STAT3 dimerization:
Consequently, Stat3-IN-9 blocks nuclear translocation of both phosphorylated and unphosphorylated STAT3. Confocal microscopy confirms cytoplasmic retention of STAT3 in treated cells, reducing nuclear STAT3 levels by >60% [6] [9]. This dual inhibition is critical, as uSTAT3 dimers drive oncogenic transcription (e.g., NF-κB, MET) in tumors with low cytokine exposure [1] [6].
Stat3-IN-9 indirectly modulates mitochondrial STAT3 (mtSTAT3) function by suppressing Ser727 phosphorylation (pS727), a key step for mtSTAT3 translocation and respiratory regulation. Although Stat3-IN-9 does not directly bind mtSTAT3, it inhibits upstream kinases (e.g., MAPK, CDK5) that phosphorylate S727 [3] [7]. In hepatocellular carcinoma (HCC) models, Stat3-IN-9 (10 µM) reduces mtSTAT3 levels by 50%, correlating with:
Furthermore, Stat3-IN-9 suppresses STAT3-driven metabolic genes (HIF-1α, PKM2), disrupting NADPH regeneration and nucleotide synthesis in triple-negative breast cancer [6] [10]. This metabolic rewiring complements transcriptional inhibition, providing a multimodal antitumor mechanism.
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